molecular formula C7H6Cl2N2S B1300220 2,6-Dichlorophenylthiourea CAS No. 6590-91-6

2,6-Dichlorophenylthiourea

Cat. No. B1300220
M. Wt: 221.11 g/mol
InChI Key: KUQHRGMPBWZVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04150138

Procedure details

A solution of 156.9 g. of 1-(2,6-dichlorophenyl)thiourea in 1 l. of chlorobenzene was refluxed for 20 hours and concentrated. The resulting oil was triturated with 1 l. of hot hexane which was filtered. On cooling overnight, 52 g. (36%) of 2,6-dichlorophenylisothiocyanate, m.p. 41°-42° separated. Concentration of the filtrate gave an additional 64.2 g. (44%), m.p. 41°-43° in two crops. Recrystallization of a sample from hexane gave the analytical sample, m.p. 41°-42°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[NH:9][C:10](N)=[S:11]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]=[C:10]=[S:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was triturated with 1 l
FILTRATION
Type
FILTRATION
Details
of hot hexane which was filtered
TEMPERATURE
Type
TEMPERATURE
Details
On cooling overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(36%) of 2,6-dichlorophenylisothiocyanate, m.p. 41°-42° separated
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate gave an additional 64.2 g
CUSTOM
Type
CUSTOM
Details
Recrystallization of a sample from hexane
CUSTOM
Type
CUSTOM
Details
gave the analytical sample, m.p. 41°-42°

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.